molecular formula C17H21NO3 B1343573 Ethyl 8-(4-cyanophenyl)-8-oxooctanoate CAS No. 951885-76-0

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate

Cat. No.: B1343573
CAS No.: 951885-76-0
M. Wt: 287.35 g/mol
InChI Key: YWOXXIIYGFLHIF-UHFFFAOYSA-N
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Description

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is an organic compound with a complex structure that includes a cyanophenyl group and an oxooctanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate typically involves the reaction of ethyl cyanoacetate with an appropriate aryl halide under basic conditions. One common method is the use of a palladium-catalyzed coupling reaction, where ethyl cyanoacetate is reacted with 4-bromobenzonitrile in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ester group to an alcohol.

    Substitution: The cyanophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives of the cyanophenyl group.

Scientific Research Applications

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, the nitrile group may interact with active sites of enzymes, altering their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 2-(4-cyanophenyl)acetate: Similar structure but with a shorter carbon chain.

    Ethyl 4-(4-cyanophenyl)-4-oxobutanoate: Contains a different carbonyl group position.

    Ethyl 2-(4-cyanophenyl)-2-oxoacetate: Features a different ester group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXXIIYGFLHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292737
Record name Ethyl 4-cyano-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-76-0
Record name Ethyl 4-cyano-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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